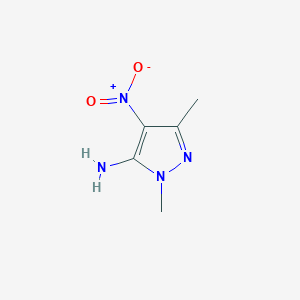

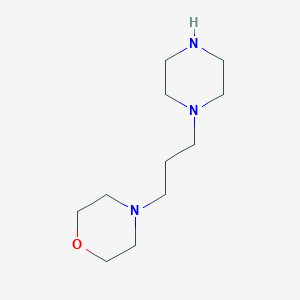

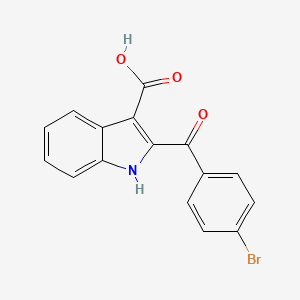

![molecular formula C8H8N2O2S B1597568 [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol CAS No. 388088-79-7](/img/structure/B1597568.png)

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol

Vue d'ensemble

Description

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol, also known as MTIM, is a chemical compound that has been widely researched for its potential therapeutic applications. MTIM is a heterocyclic compound that contains a thiazole and isoxazole ring in its structure. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

1. Pharmaceutical Research: Antimicrobial Agents

Summary of Application

Thiazole derivatives, including [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol, have been extensively studied for their antimicrobial properties. These compounds are known to inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial drugs .

Methods of Application

The synthesis of these derivatives often involves eco-friendly methods such as microwave irradiation technique, which allows for rapid and efficient production . The antimicrobial activity is typically assessed using assays like the disk diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC).

Results and Outcomes

Studies have shown that thiazole derivatives exhibit significant antimicrobial activity, with MIC values that are competitive with existing antimicrobial agents. The exact activity depends on the specific structure and substituents present in the thiazole ring .

2. Chemical Synthesis: Catalysts

Summary of Application

Thiazoles serve as catalysts in various chemical reactions due to their unique electronic properties. They can facilitate reactions such as cyclizations and condensations, which are crucial in the synthesis of complex organic molecules .

Methods of Application

Catalytic amounts of the thiazole compound are used in reaction mixtures to accelerate the reaction rate. The conditions, such as temperature and solvent, are optimized to achieve the highest efficiency.

Results and Outcomes

The use of thiazole derivatives as catalysts has been shown to increase reaction rates significantly, often leading to higher yields and purities of the desired products .

3. Material Science: Photographic Sensitizers

Summary of Application

Thiazole derivatives are used as sensitizers in photographic materials due to their ability to absorb light and initiate photochemical reactions .

Methods of Application

These compounds are incorporated into photographic films or papers where they enhance the sensitivity to light. The specific application method varies depending on the type of photographic material.

Results and Outcomes

The incorporation of thiazole sensitizers has improved the quality of photographic images, with enhanced contrast and reduced exposure time required .

4. Biological Research: Anticancer Agents

Summary of Application

Some thiazole derivatives have shown promise as anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis .

Methods of Application

The anticancer activity is evaluated through in vitro cell culture assays, where cancer cells are treated with the thiazole compound, and their viability is measured.

Results and Outcomes

Research indicates that certain thiazole derivatives can effectively reduce the viability of cancer cells, with potential applications in chemotherapy .

5. Agriculture: Agrochemicals

Summary of Application

Thiazole compounds are used in agriculture as part of agrochemical formulations. They can act as fungicides, herbicides, or insecticides .

Methods of Application

These compounds are applied to crops in the form of sprays or soil treatments. The concentration and frequency of application are determined based on the target pest or disease.

Results and Outcomes

Field studies have demonstrated the effectiveness of thiazole-based agrochemicals in protecting crops from various pests and diseases, leading to improved yields .

6. Neuroscience: Neuroprotective Agents

Summary of Application

Thiazole derivatives are investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .

Methods of Application

The neuroprotective effects are studied using in vitro models, such as neuron cultures, or in vivo models, such as animal studies.

Results and Outcomes

Preliminary results suggest that thiazole derivatives can protect neurons from damage and improve cognitive functions in model systems .

7. Medicinal Chemistry: Antidiabetic Agents

Summary of Application

Thiazole derivatives have been identified as potential antidiabetic agents due to their ability to modulate blood glucose levels .

Methods of Application

These compounds are tested in animal models of diabetes, where their effects on insulin secretion and glucose metabolism are measured.

Results and Outcomes

Some derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity in diabetic models .

8. Pharmacology: Anti-Inflammatory Agents

Summary of Application

The anti-inflammatory properties of thiazole compounds make them candidates for the treatment of chronic inflammatory diseases .

Methods of Application

The efficacy of these compounds is evaluated using in vitro assays to measure their effect on inflammatory markers and in vivo models to assess their impact on inflammation-related symptoms.

Results and Outcomes

Studies indicate that thiazole derivatives can significantly reduce inflammation markers and alleviate symptoms in animal models .

9. Neuropharmacology: Antidepressant Drugs

Summary of Application

Thiazole derivatives are explored for their antidepressant effects, potentially offering new treatments for mood disorders .

Methods of Application

These compounds are assessed through behavioral assays in animal models that are designed to evaluate antidepressant-like activity.

Results and Outcomes

Initial findings suggest that certain thiazole derivatives can exert antidepressant effects, improving behavioral outcomes associated with depression .

10. Cosmetic Chemistry: Sunscreens

Summary of Application

Thiazole derivatives are used in sunscreen formulations due to their ability to absorb harmful UV radiation .

Methods of Application

These compounds are incorporated into sunscreen products, and their photoprotective efficacy is tested using in vitro and in vivo methods.

Results and Outcomes

The inclusion of thiazole compounds in sunscreens has been shown to enhance UV protection, reducing the risk of skin damage .

11. Environmental Science: Photostabilizers

Summary of Application

In environmental science, thiazole derivatives serve as photostabilizers to prevent the degradation of materials exposed to sunlight .

Methods of Application

These compounds are added to materials like plastics and coatings to enhance their stability against UV-induced degradation.

Results and Outcomes

The application of thiazole photostabilizers has been effective in prolonging the life and maintaining the integrity of various materials .

12. Chemical Industry: Vulcanization Accelerators

Summary of Application

Thiazoles are used as accelerators in the vulcanization process of rubber, improving the efficiency and quality of rubber products .

Methods of Application

The thiazole compounds are mixed with rubber compounds before the vulcanization process to enhance cross-linking efficiency.

Results and Outcomes

The use of thiazole accelerators has resulted in rubber products with better mechanical properties and increased durability .

Propriétés

IUPAC Name |

[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-5-9-7(4-13-5)8-2-6(3-11)10-12-8/h2,4,11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQHCDZMYKOBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380054 | |

| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |

CAS RN |

388088-79-7 | |

| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

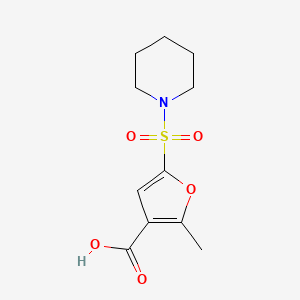

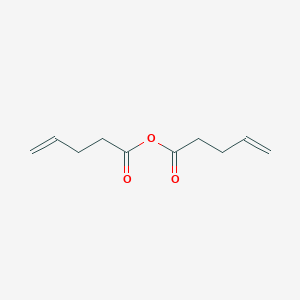

![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)